(E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, including the formation of the triazole ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include triazole precursors, chlorinating agents, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for developing new drugs or therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- (3-Chloropropyl)trimethoxysilane
- Methyl 4-fluorobenzoate
Uniqueness
(E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring and dichlorophenyl group are particularly noteworthy, as they contribute to its potential as a versatile reagent and a candidate for drug development.
Properties
IUPAC Name |
(E)-1-[3,5-dichloro-2-[(3-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-12-3-2-4-13(5-12)9-24-17-14(6-15(18)7-16(17)19)8-22-23-10-20-21-11-23/h2-8,10-11H,9H2,1H3/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHJFGJNLXBTEN-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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